
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester, also known as diisopropyl isophthalate, is an organic compound with the molecular formula C14H18O4. It is a diester derived from isophthalic acid and isopropanol. This compound is used in various industrial applications, including as a plasticizer and in the synthesis of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester can be synthesized through the esterification of isophthalic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. The esterification reaction is followed by purification steps, such as distillation, to obtain the pure ester product.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and isopropanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products Formed
Hydrolysis: Isophthalic acid and isopropanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
科学研究应用
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of plastics, resins, and coatings.
作用机制
The mechanism of action of 1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar structure but different positional isomer.
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar ester but with different alkyl groups.
1,3-Benzenedicarboxylic acid, dimethyl ester: Similar ester but with methyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties compared to its analogs.
属性
IUPAC Name |
dipropan-2-yl benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-6-5-7-12(8-11)14(16)18-10(3)4/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJKLNZDWULQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
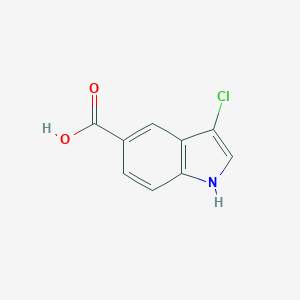
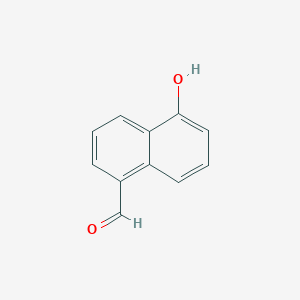
![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)
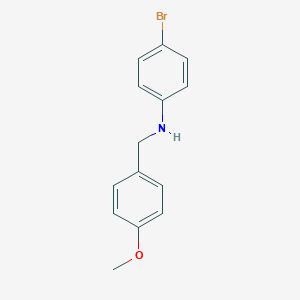
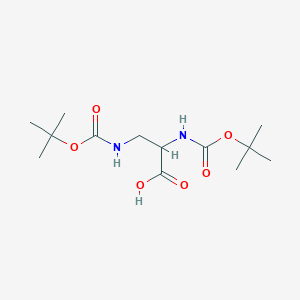
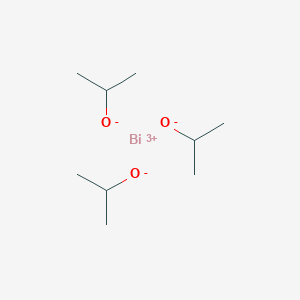
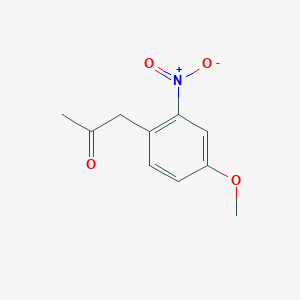
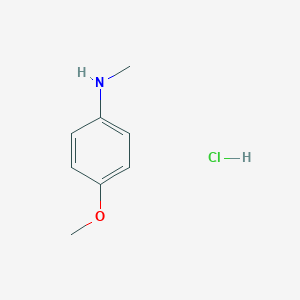
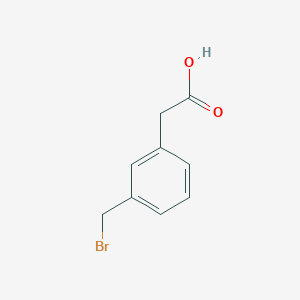
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)
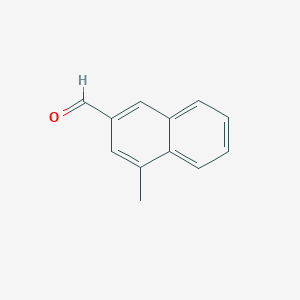
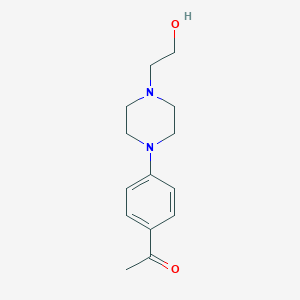
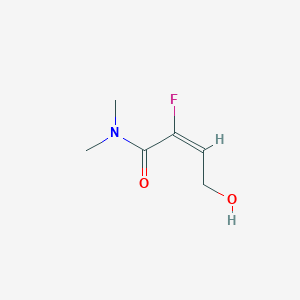
![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
